molecular formula C12H15N3O2 B13026167 tert-Butyl (cyano(pyridin-2-yl)methyl)carbamate

tert-Butyl (cyano(pyridin-2-yl)methyl)carbamate

Cat. No.: B13026167
M. Wt: 233.27 g/mol
InChI Key: NNFJCJIBDBCVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (cyano(pyridin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a pyridin-2-yl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (cyano(pyridin-2-yl)methyl)carbamate can be achieved through several methods. One common approach involves the reaction of a pyridine derivative with tert-butyl chloroformate and a cyanide source under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Pyridine derivative, tert-butyl chloroformate, cyanide source (e.g., sodium cyanide).

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The pyridine derivative is first treated with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the intermediate tert-butyl carbamate. Subsequently, the cyanide source is added to introduce the cyano group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (cyano(pyridin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: Substitution reactions can introduce various alkyl or aryl groups to the pyridin-2-yl moiety.

Scientific Research Applications

tert-Butyl (cyano(pyridin-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (cyano(pyridin-2-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. Additionally, the pyridin-2-yl group can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-methylpyridin-2-yl)carbamate: Similar structure but with a methyl group instead of a cyano group.

    tert-Butyl carbamate: Lacks the pyridin-2-yl and cyano groups, making it less complex.

    tert-Butyl (2-aminoethyl)carbamate: Contains an aminoethyl group instead of the cyano and pyridin-2-yl groups.

Uniqueness

tert-Butyl (cyano(pyridin-2-yl)methyl)carbamate is unique due to the presence of both the cyano and pyridin-2-yl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl N-[cyano(pyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10(8-13)9-6-4-5-7-14-9/h4-7,10H,1-3H3,(H,15,16)

InChI Key

NNFJCJIBDBCVES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.